![molecular formula C22H17ClN2O2 B3734253 N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-chlorobenzamide](/img/structure/B3734253.png)
N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-chlorobenzamide
Overview
Description
N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-chlorobenzamide, also known as CV-6209, is a chemical compound that has been studied for its potential therapeutic properties. This compound belongs to the class of benzamides, which are known for their diverse biological activities. CV-6209 has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-chlorobenzamide has been extensively studied for its potential therapeutic applications. Several research studies have investigated the anti-inflammatory and antioxidant properties of N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-chlorobenzamide. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-chlorobenzamide has also been found to scavenge free radicals and protect against oxidative stress.
In addition to its anti-inflammatory and antioxidant properties, N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-chlorobenzamide has also been investigated for its anticancer properties. It has been found to induce apoptosis in cancer cells and inhibit cancer cell proliferation. N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-chlorobenzamide has also been found to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
Mechanism of Action
The mechanism of action of N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-chlorobenzamide is not fully understood. However, it has been proposed that N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-chlorobenzamide exerts its anti-inflammatory and antioxidant effects by inhibiting the nuclear factor-kappa B (NF-κB) pathway and activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The NF-κB pathway is involved in the regulation of inflammation, while the Nrf2 pathway is involved in the regulation of oxidative stress.
N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-chlorobenzamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy drugs.
Biochemical and Physiological Effects:
N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-chlorobenzamide has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and scavenge free radicals. N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-chlorobenzamide has also been found to induce apoptosis in cancer cells and sensitize them to chemotherapy drugs. In addition, N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-chlorobenzamide has been found to inhibit the activity of HDACs, which are enzymes involved in the regulation of gene expression.
Advantages and Limitations for Lab Experiments
N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-chlorobenzamide has several advantages for lab experiments. It is a well-characterized compound with a known synthesis method. It has been extensively studied for its potential therapeutic properties and has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-chlorobenzamide can be easily synthesized in large quantities, making it suitable for in vitro and in vivo studies.
However, there are also some limitations for lab experiments with N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-chlorobenzamide. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets. In addition, N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-chlorobenzamide has not been extensively studied in animal models, and its efficacy and safety in vivo are not fully known.
Future Directions
There are several future directions for research on N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-chlorobenzamide. Further studies are needed to elucidate its mechanism of action and molecular targets. In addition, more studies are needed to investigate its efficacy and safety in animal models. N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-chlorobenzamide could also be further investigated for its potential therapeutic applications, such as in the treatment of inflammatory diseases and cancer.
Conclusion:
N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-chlorobenzamide is a chemical compound that has been extensively studied for its potential therapeutic properties. It exhibits anti-inflammatory, antioxidant, and anticancer properties and has been found to inhibit the production of pro-inflammatory cytokines and scavenge free radicals. N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-chlorobenzamide has also been found to induce apoptosis in cancer cells and sensitize them to chemotherapy drugs. Further research is needed to elucidate its mechanism of action and molecular targets, as well as its efficacy and safety in vivo.
properties
IUPAC Name |
N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]-3-chlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c23-18-11-7-10-17(15-18)21(26)25-20(14-16-8-3-1-4-9-16)22(27)24-19-12-5-2-6-13-19/h1-15H,(H,24,27)(H,25,26)/b20-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPXSWUPCMENSZ-XSFVSMFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=CC=C2)/NC(=O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(anilinocarbonyl)-2-phenylvinyl]-3-chlorobenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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